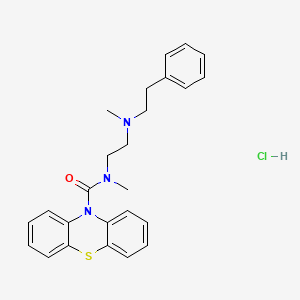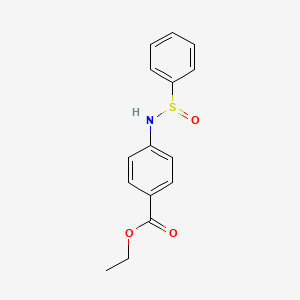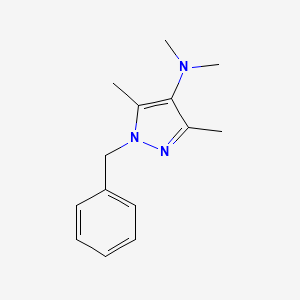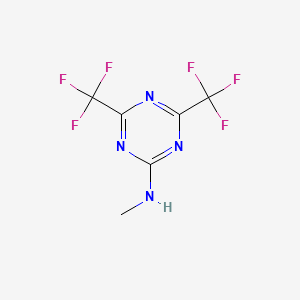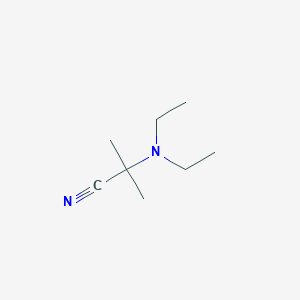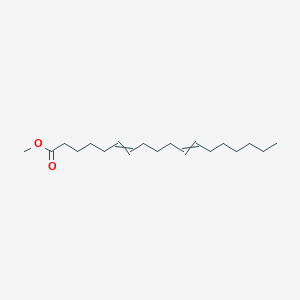
Methyl octadeca-6,11-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl octadeca-6,11-dienoate is an organic compound with the molecular formula C19H34O2. It is a type of fatty acid ester, specifically a methyl ester of octadecadienoic acid. This compound is known for its presence in various natural oils and its applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl octadeca-6,11-dienoate can be synthesized through several methods. One common approach involves the reduction of methyl santalbate (methyl octadec-11-en-9-ynoate) using zinc. This reduction process yields methyl octadeca-9,11-dienoate . Another method involves the demesylation of the mesyloxy derivative of methyl ricinelaidate (methyl 12-hydroxy-octadec-9-enoate) .
Industrial Production Methods
In industrial settings, this compound is often produced from natural oils such as castor oil. The oil undergoes a series of chemical reactions, including reduction and esterification, to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl octadeca-6,11-dienoate undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the unsaturated peroxide cleaves the O–O bond.
Substitution: Bromination and epoxidation reactions yield dibromo and epoxy esters, respectively, with the peroxide group still intact.
Cycloaddition: Diels-Alder reactions with isoprene and other dienes produce substituted cyclohexenes.
Common Reagents and Conditions
Oxidation: Photosensitizers and oxygen.
Reduction: Catalysts such as palladium or platinum.
Substitution: Bromine or epoxides.
Cycloaddition: Dienes like isoprene and 2,3-dimethylbutadiene.
Major Products
Oxidation: Unsaturated cyclic peroxides.
Reduction: Cleaved O–O bonds.
Substitution: Dibromo and epoxy esters.
Cycloaddition: Substituted cyclohexenes.
Applications De Recherche Scientifique
Methyl octadeca-6,11-dienoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl octadeca-6,11-dienoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, it forms cyclic peroxides that can undergo further transformations . In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Methyl octadeca-6,11-dienoate can be compared with other similar compounds, such as:
Methyl 9(Z),11(E)-octadecadienoate: Another conjugated linoleic acid ester with potential anticancer properties.
Methyl 9,12-dioxo-octadeca-10-enoate: Undergoes similar Diels-Alder reactions.
Linoleic acid methyl ester: A common fatty acid ester found in natural oils.
These compounds share similar chemical structures and reactivity but differ in their specific applications and biological activities.
Propriétés
Numéro CAS |
26181-68-0 |
|---|---|
Formule moléculaire |
C19H34O2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
methyl octadeca-6,11-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9,13-14H,3-7,10-12,15-18H2,1-2H3 |
Clé InChI |
IOYCVWCXFAUFKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCCCC=CCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


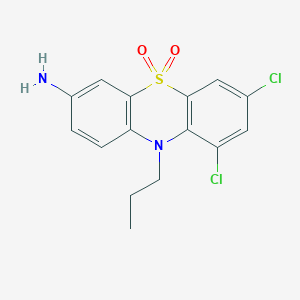
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)

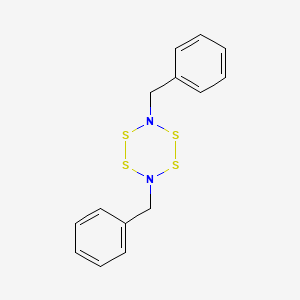

![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)
![Bicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14685395.png)
